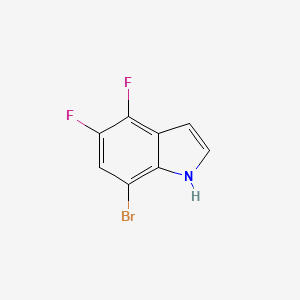

7-Bromo-4,5-difluoro-1H-indole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-4,5-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDVLYWVIHHMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C(=C21)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624537 | |

| Record name | 7-Bromo-4,5-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877160-16-2 | |

| Record name | 7-Bromo-4,5-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4,5-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Indole Heterocycle

The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental building block in a multitude of biologically active compounds. bohrium.combiosynth.comirjmets.com Its structural versatility and ability to interact with various biological targets have cemented its role in drug discovery and development. mdpi.comnih.govsci-hub.se Many marketed drugs across diverse therapeutic areas, including anticancer, antiviral, and antihypertensive agents, feature the indole core. bohrium.com The inherent reactivity of the indole ring, particularly at the C3 position, allows for extensive functionalization, enabling the synthesis of diverse libraries of compounds for biological screening. irjmets.comnih.gov

Strategic Halogenation: a Gateway to Enhanced Functionality

The incorporation of halogen atoms, such as bromine and fluorine, into the indole (B1671886) scaffold is a widely employed strategy to fine-tune the physicochemical and biological properties of the parent molecule. ontosight.aifrontiersin.orgnih.gov This process, known as halogenation, can profoundly influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins. ump.edu.pl

Bromine , as a substituent, can enhance the electrophilic reactivity of the indole ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to stronger ligand-receptor binding. ump.edu.pl Brominated indoles have demonstrated a range of biological activities, including antimicrobial and anticancer effects. ump.edu.pl

Fluorine and fluorinated groups, on the other hand, are often introduced to increase metabolic stability and bioavailability. mdpi.comresearchgate.net The unique properties of fluorine, such as its high electronegativity and small size, can lead to significant alterations in the electronic landscape of the molecule, thereby influencing its biological activity. researchgate.net Fluorinated indoles have shown promise in various therapeutic areas, including as antiviral agents. nih.gov

Current Research Trajectories in Halogenated Indoles

Current research on halogenated indoles is multifaceted, spanning from the development of novel synthetic methodologies to the exploration of their therapeutic applications. frontiersin.orgresearchgate.net Scientists are actively investigating new and more efficient ways to introduce halogens into the indole (B1671886) ring with high regioselectivity. frontiersin.orgresearchgate.net This includes the use of enzymatic halogenation, which offers an environmentally friendly alternative to traditional chemical methods. frontiersin.org

Furthermore, there is a significant focus on understanding the structure-activity relationships of halogenated indoles to design more potent and selective drug candidates. mdpi.com Researchers are exploring how the position and nature of the halogen substituent impact biological activity, with studies showing that substitution at specific positions can lead to enhanced potency. mdpi.comnih.gov The investigation of polyhalogenated indoles, containing multiple halogen atoms, is also a growing area of interest, as these compounds can exhibit unique biological profiles. nih.gov

The Emergence of 7 Bromo 4,5 Difluoro 1h Indole

Regioselective Synthetic Routes to Halogenated Indoles

The synthesis of specifically substituted halogenated indoles, such as this compound, requires precise control over the introduction of halogen atoms onto the indole (B1671886) scaffold. This section details established and innovative methods for achieving regioselective fluorination and bromination, culminating in a discussion of a potential multistep pathway to the target compound.

Methods for Selective Fluorination of Indole Systems

The introduction of fluorine into indole frameworks is a key strategy in medicinal chemistry, owing to the unique properties fluorine imparts, such as enhanced metabolic stability and binding affinity. nih.gov Direct C-H fluorination and cyclization reactions are primary methods for accessing fluorinated indoles.

Electrophilic fluorinating reagents are commonly employed for the direct fluorination of the electron-rich indole nucleus. Reagents like Selectfluor® (F-TEDA-BF₄) can achieve regioselective fluorination. For instance, the reaction of substituted indoles with Selectfluor® can lead to efficient and highly regioselective difluorination at the C3 position, yielding 3,3-difluoroindolin-2-ols under mild conditions. tcichemicals.com The choice of solvent and reaction conditions is critical; using ionic liquids as solvents with F-TEDA-BF₄ has been shown to afford high chemoselectivity and yields. mdpi.com

Metal-catalyzed reactions offer another powerful avenue for selective fluorination. Gold-catalyzed cyclization of 2-alkynylanilines in the presence of a fluorine source provides a route to various fluorinated indole derivatives. organic-chemistry.org Similarly, palladium-catalyzed C-H functionalization, often assisted by a directing group, enables site-selective fluorination at positions that are otherwise difficult to access. organic-chemistry.org

A summary of common electrophilic fluorinating agents for indoles is provided below.

Table 1: Electrophilic Fluorinating Agents for Indole Systems

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ (Selectfluor®) | Electrophilic fluorination, often at the C3 position of indoles. tcichemicals.commdpi.com |

Recent strategies also explore the activation of C-F bonds in perfluoroalkyl groups to synthesize partially fluorinated indole derivatives, offering a novel approach to creating structural diversity. nih.gov

Strategies for Regioselective Bromination of Indole Nuclei

Regioselective bromination of the indole nucleus can be challenging, as reactions with molecular bromine often lead to over-halogenation or mixtures of products, such as 2,3-dibromoindole. wikipedia.org Achieving selectivity, particularly on the benzene portion of the indole, requires specific reagents and strategies.

Electrophilic bromination remains a fundamental approach. The outcome is heavily influenced by the substituents already present on the indole ring and the choice of brominating agent. For pyrrole-2-carboxamides, a related heterocycle, tetrabutylammonium (B224687) tribromide (TBABr₃) has been used to achieve regioselective bromination at the C5 position, demonstrating that reagent choice can override typical substitution patterns. nih.gov For indoles, controlling the reaction conditions is paramount to prevent polymerization and achieve monobromination. wikipedia.org An electrochemical approach using bromide ions has been developed for the facile and selective synthesis of 3-bromoindole, avoiding harsh chemical oxidants. nih.gov

To achieve bromination at specific sites on the carbocyclic ring, such as the C7 position, directing-group strategies are often necessary. In the synthesis of related 1H-indazole systems, substituents at the C4 position have been shown to direct bromination regioselectively to the C7 position. sci-hub.se This principle of using existing functional groups to direct incoming electrophiles is a cornerstone of modern synthetic strategy. A comprehensive review of bromine and bromo-organic compounds highlights a wide array of reagents, including N-bromosuccinimide (NBS), which are frequently used for the bromination of heterocyclic compounds. thermofisher.com

Multistep Synthesis of this compound Scaffolds

One potential strategy is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgtandfonline.com

A hypothetical Fischer synthesis for the target compound could proceed as follows:

Preparation of the Hydrazine (B178648) Precursor : The synthesis would commence with a commercially available, appropriately substituted benzene derivative, such as 1-bromo-2-nitro-4,5-difluorobenzene.

Reduction : The nitro group of this precursor would be reduced to an amine to yield 2-bromo-5,6-difluoroaniline.

Diazotization and Reduction : The resulting aniline (B41778) would undergo diazotization with sodium nitrite (B80452) in acidic solution, followed by reduction (e.g., with sodium sulfite (B76179) or tin(II) chloride) to form the key intermediate, (2-bromo-5,6-difluorophenyl)hydrazine.

Condensation and Cyclization : This hydrazine would then be condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form a hydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) would induce the wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization characteristic of the Fischer synthesis, ultimately yielding the this compound scaffold. organic-chemistry.orgwikipedia.org

Alternatively, a Larock indole synthesis could be employed. This palladium-catalyzed heteroannulation reaction constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne. nih.govorganic-chemistry.org This approach would involve the reaction of 2-bromo-5,6-difluoroaniline (prepared as above) with an appropriate alkyne under palladium catalysis to directly form the indole ring system. organic-chemistry.org The synthesis of polyhalogenated indoles often relies on such palladium-catalyzed intramolecular cross-coupling reactions. nih.gov

Catalytic Approaches in Indole Functionalization

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective functionalization of core heterocyclic structures like indole.

Palladium-Catalyzed C-H Functionalization of Indoles

Palladium-catalyzed C-H activation has become an indispensable tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the indole framework, bypassing the need for pre-functionalized starting materials. While the C2 and C3 positions of indole are intrinsically more reactive, significant progress has been made in targeting the less reactive C-H bonds of the benzene ring (C4–C7). researchgate.net

Achieving regioselective functionalization at the C4 position of the indole nucleus is a notable challenge due to its inherent low reactivity. researchgate.net The development of directing-group strategies has been pivotal in overcoming this obstacle. By installing a removable directing group, typically at the C3 or N1 position, a palladium catalyst can be guided to the C4-H bond to form a stable six-membered palladacycle intermediate.

A weak chelating benzoyl (Bz) group at the C3 position has been successfully used to direct the C4-arylation of indoles with arenes as the aryl source. This cross-dehydrogenative coupling (CDC) reaction proceeds at moderate temperatures and demonstrates broad substrate scope. Similarly, a simple and removable formyl group at C3 can direct the C4-alkenylation of indoles with activated alkenes under ruthenium(II) catalysis. researchgate.net

Recent studies have expanded this concept to C4-alkylation and other functionalizations. An exclusive catalytic C4-selective fluoroalkylation of indoles has been achieved using a palladium catalyst with a directing group at the C3 position. nih.gov These methods highlight the power of transient and removable directing groups to unlock previously inaccessible sites for functionalization.

Table 2: Examples of Directed C4-Functionalization of Indoles

| Directing Group (Position) | Catalyst System | Coupling Partner | Functionalization Type | Reference |

|---|---|---|---|---|

| Benzoyl (C3) | Pd(OAc)₂ / K₂S₂O₈ | Arenes | C4-Arylation | |

| Formyl (C3) | Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂·H₂O | Activated Alkenes | C4-Alkenylation | researchgate.net |

| Acetyl (C3) | Pd(OAc)₂ | (1H, 1H-perfluoroalkyl)mesityliodonium triflate | C4-Fluoroalkylation | nih.gov |

These catalytic strategies not only provide access to C4-substituted indoles but also allow for late-stage modification of complex molecules, underscoring their synthetic utility. The directing groups can often be removed under mild conditions, revealing the functionalized indole core for further derivatization.

Palladium-Catalyzed C7-Arylation of Indoles

The direct arylation of the C7 position of indoles has historically been a significant challenge in synthetic chemistry. However, recent advancements have demonstrated that palladium-catalyzed C-H activation can be effectively directed to this position. A key strategy involves the use of a phosphinoyl directing group on the indole nitrogen in the presence of a Pd(OAc)₂ catalyst and a pyridine-type ligand. acs.orgnih.gov This methodology facilitates the coupling of indoles with arylboronic acids with high regioselectivity. acs.orgnih.gov

For instance, the C7-arylation of di-tert-butyl(1H-indol-1-yl)phosphine oxide with phenylboronic acid, catalyzed by Pd(OAc)₂ (10 mol%) with 2-chloropyridine (B119429) as the ligand and a combination of Cu(OTf)₂, Ag₂O, and CuO as oxidants, yielded the C7-phenylated product with high regioselectivity (C7:C2:C3 = 96:0:4). mdpi.com This approach underscores the importance of the directing group and ligand choice in controlling the site of functionalization on the indole ring. acs.orgmdpi.com While this specific reaction was demonstrated on a non-fluorinated indole, the principles are applicable to fluorinated analogs like this compound, where the electronic effects of the fluorine substituents would further influence reactivity.

A study by the Yang group in 2016 detailed a regioselective C-H arylation at the C7 position of a phosphine (B1218219) oxide-directed indole using phenylboronic acid. mdpi.com The reaction conditions are summarized in the table below.

Table 1: Palladium-Catalyzed C7-Arylation of Di-tert-butyl(1H-indol-1-yl)phosphine oxide

| Entry | Catalyst (mol%) | Ligand (mol%) | Oxidants | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C7:C2:C3) |

| 1 | Pd(OAc)₂ (10) | 2-chloropyridine (20) | Cu(OTf)₂, Ag₂O, CuO | Dioxane | 120 | 79 | 96:0:4 |

Rhodium-Catalyzed C-H Functionalization of Heteroarenes with Indole Reagents

Rhodium catalysis has been instrumental in developing C-H functionalization reactions. One notable advancement is the use of indole-based hypervalent iodine reagents (indoleBXs) for the C-H indolation of other heteroarenes. nih.govbeilstein-journals.org This method, catalyzed by a rhodium complex, allows for the incorporation of indole rings into aza-heteroaromatic compounds like bipyridinones and quinoline (B57606) N-oxides with high regioselectivity. nih.govbeilstein-journals.org The reactions tolerate a wide array of functional groups, including halogens, which is particularly relevant for substrates like this compound. nih.govbeilstein-journals.org

Another facet of rhodium catalysis involves the direct C-H alkylation of indoles with diazo compounds. mdpi.com This Rh(III)-catalyzed process is highly efficient and atom-economical, affording C2-alkylated indoles in good to excellent yields under mild conditions. mdpi.com The development of enantioselective C-H functionalization of indoles with diazo compounds has also been achieved using Rhodium(II) catalysts, leading to α-alkyl-α-indolylacetates with high yields and enantioselectivity. acs.org

Furthermore, the strategic use of directing groups has enabled regioselective C-H activation at various positions of the indole ring. For instance, a P-directed Rhodium-catalyzed C7 arylation of indoles has been reported. mdpi.com These methodologies showcase the power and versatility of rhodium catalysis in the targeted modification of the indole scaffold.

Table 2: Examples of Rhodium-Catalyzed C-H Functionalization of Indoles

| Reaction Type | Catalyst | Reactants | Position Functionalized | Key Features |

| C-H Indolation | [RhCp*Cl₂]₂, AgSbF₆, Zn(OTf)₂ | Bipyridinones, Quinoline N-oxides, IndoleBX reagents | C6 of bipyridinones, C8 of quinoline N-oxides | High regioselectivity, broad functional group tolerance. nih.govbeilstein-journals.org |

| C-H Alkylation | Rh(III) complex | Indoles, Diazo compounds | C2 | High efficiency, atom-economy, mild conditions. mdpi.com |

| Enantioselective C-H Functionalization | Rh₂(S-NTTL)₄ | Indoles, α-alkyl-α-diazoesters | C3 | High yield and enantioselectivity. acs.org |

Gold-Catalyzed Cyclizations and Functionalizations Leading to Indole Derivatives

Gold catalysis has become a powerful tool for the synthesis of complex heterocyclic systems, including indole derivatives. Gold catalysts, known for their π-acidic nature, effectively activate alkynes towards nucleophilic attack. beilstein-journals.org A prominent application is the gold(III)-catalyzed annulation of 2-alkynylanilines to form indoles under mild conditions, often at room temperature in solvents like ethanol. organic-chemistry.org This method is not only efficient but also environmentally benign compared to traditional methods that may require harsh conditions. organic-chemistry.org

Furthermore, these gold-catalyzed cyclizations can be integrated into one-pot or domino sequences to introduce further functionality. For example, after the initial indole formation, the reaction can be followed by iodination or bromination to produce 3-haloindoles in the same flask. organic-chemistry.org Another innovative one-pot procedure combines the Au(III)-catalyzed cyclization of 2-alkynylanilines with a Au(I)-catalyzed direct C3-alkynylation using a hypervalent iodine reagent, providing a straightforward route to 3-alkynylindoles. beilstein-journals.org

More complex cascade reactions initiated by gold catalysts have also been developed. Gold(I)-catalyzed cascade cyclizations of azido-alkynes bearing an enol ester moiety can lead to the formation of indole-fused eight-membered rings in a single operation. acs.orgnih.gov These advanced strategies highlight the capability of gold catalysis to rapidly build molecular complexity from relatively simple starting materials.

Metal-Free Synthetic Methods for Fluorinated Indoles

While metal-catalyzed reactions dominate the field of indole functionalization, the development of metal-free alternatives is a growing area of interest due to considerations of cost, toxicity, and sustainability. rsc.org For the synthesis of fluorinated indoles and their derivatives, metal-free approaches offer compelling advantages.

One such strategy involves the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid to synthesize thiodifluorooxindole derivatives. acs.org This reaction proceeds under metal-free conditions, utilizing potassium persulfate as an oxidant and cesium carbonate as a base in water, highlighting a green chemistry approach. acs.org The reaction demonstrates good functional group tolerance, including applicability to heterocyclic substrates. acs.org

Although specific metal-free syntheses for this compound are not extensively detailed in the provided context, the principles of metal-free C-H functionalization and cyclization are broadly applicable. These methods often rely on the use of strong bases, radical initiators, or organocatalysts to achieve the desired transformations. rsc.org The development of such methods for highly substituted indoles remains an active area of research.

Table 3: Metal-Free Synthesis of Thiodifluorooxindole Derivatives

| Substrate 1 | Substrate 2 | Oxidant | Base | Solvent | Temp (°C) | Yield (%) |

| N-methyl-N-phenylmethacrylamide | 2,2-difluoro-2-(p-tolylthio)acetic acid | K₂S₂O₈ | Cs₂CO₃ | H₂O | 95 | 92 |

Functionalization and Derivatization Strategies for this compound

The presence of a bromine atom at the C7 position of this compound makes it an ideal substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. rsc.org It typically involves the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate. rsc.org For this compound, the bromine at C7 serves as an excellent handle for such couplings.

A study on the related 7-bromo-1H-indazoles demonstrated efficient Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. nih.gov The reactions, catalyzed by PdCl₂(PPh₃)₂ with a base like K₂CO₃ or Cs₂CO₃ in DMF, proceeded to give the C7-arylated products in good yields. nih.gov The electronic nature or steric hindrance of the substituents on the boronic acid did not significantly impact the reaction yields, showcasing the robustness of this method. nih.gov

The general applicability of Suzuki-Miyaura coupling extends to a wide range of potassium heteroaryltrifluoroborates, which are stable and easy to handle, coupling with aryl and heteroaryl halides to give products in good to excellent yields. researchgate.net This suggests that this compound could be successfully coupled with a diverse array of boronic acids and their derivatives to generate a library of novel compounds.

Table 4: Suzuki-Miyaura Coupling of 7-bromo-4-sulfonamido-1H-indazoles with Aryl Boronic Acids

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |

| 1 | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux, 48h | Moderate to Good |

| 2 | Various aryl boronic acids | Optimized conditions | Optimized conditions | Optimized conditions | MW, 2h | Good |

| 3 | Heteroaryl boronic acids | Optimized conditions | Optimized conditions | Optimized conditions | MW, 2h | Excellent |

Introduction of Diverse Functionalities via the Bromine Substituent

The carbon-bromine bond at the 7-position of the indole ring is a key functional handle for late-stage diversification. Its reactivity in various palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a vast chemical space. While studies on this compound itself are specific, the reactivity of the C7-bromoindole core is well-documented and serves as a reliable guide for its synthetic potential.

Palladium-Catalyzed Cross-Coupling Reactions:

These reactions are among the most powerful tools in modern organic synthesis. For 7-bromoindoles, the most prominent examples include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the 7-bromoindole (B1273607) and an organoboron compound, typically an aryl or heteroaryl boronic acid. researchgate.net It is widely used to synthesize 7-arylindoles. The reaction generally proceeds in good yields under various conditions, demonstrating tolerance to different functional groups on both coupling partners. researchgate.netnih.gov A typical catalytic system involves a palladium source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as cesium carbonate (Cs₂CO₃). nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 7-Bromo-1H-indazoles (Illustrative for Indoles) This table is based on data for analogous 7-bromo-1H-indazole systems, which exhibit similar reactivity.

| 7-Bromo Substrate | Boronic Acid Partner | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O | 79% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O | 85% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O | 78% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)benzamide | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O | 90% | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It is a premier method for synthesizing arylamines from 7-bromoindoles. wikipedia.org The development of specialized phosphine ligands (e.g., XPhos, BrettPhos) has been crucial for achieving high efficiency and broad substrate scope, allowing the coupling of various primary and secondary amines, including anilines and aliphatic amines. libretexts.orgrsc.org The reaction conditions are generally mild, though they require an inert atmosphere. libretexts.org Studies have demonstrated successful amination on unprotected 5-, 6-, and 7-bromo- and chlorotryptophans in aqueous conditions, highlighting the robustness of this method. rsc.org

Table 2: Buchwald-Hartwig Amination of Halotryptophans and Bromoindoles

| Bromo-Indole Substrate | Amine Partner | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoindole | Aniline | tBu-XPhos L-Pd-G₁ | K₃PO₄ | 85% | rsc.org |

| 7-Bromotryptophan | Aniline | tBu-XPhos L-Pd-G₁ | K₃PO₄ | 70% | rsc.org |

| 7-Bromotryptophan containing tripeptide | p-Toluidine | tBu-XPhos L-Pd-G₁ | K₃PO₄ | 55% | rsc.org |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide to produce a substituted alkyne. For 7-bromoindoles, Sonogashira coupling provides a direct route to 7-alkynylindoles. vulcanchem.com These products are valuable intermediates themselves, often used in subsequent cyclization reactions. umich.edu The classic catalytic system employs a palladium complex, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst (CuI) and a base like an amine. vulcanchem.comrsc.org

Cyclization Processes for Constructing Complex Molecular Architectures

The functionalized indoles prepared via the methods above, particularly those derived from 7-bromoindole, are excellent precursors for constructing more complex, polycyclic heterocyclic systems. Intramolecular cyclization reactions are especially powerful in this regard.

Intramolecular Heck Reaction: The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can be performed intramolecularly to forge new rings. organic-chemistry.org N-allyl or N-acryloyl substituted 7-bromoindoles are common substrates for this transformation. lookchem.comresearchgate.net Palladium-catalyzed cyclization of these substrates can lead to the formation of fused pyrroloquinoline ring systems. researchgate.netchempedia.info The regiochemical outcome of the cyclization (e.g., 5-exo vs. 6-endo) can be influenced by the structure of the tether connecting the indole and the alkene. lookchem.comacs.org However, in some cases, the resulting cyclized products can be unstable. researchgate.net

Radical Cyclizations: As an alternative to palladium-catalyzed pathways, radical cyclization reactions of 7-bromoindoles have also been explored. lookchem.comresearchgate.net These reactions can sometimes compete with or offer different selectivity compared to Heck-type cyclizations. chempedia.info

Sonogashira Coupling Followed by Intramolecular Cyclization: A powerful two-step strategy involves an initial Sonogashira coupling to install an alkyne at the C7 position, followed by an intramolecular cyclization. For instance, the synthesis of symmetrical C2-C2-linked bis-indoles has been achieved using a double Sonogashira coupling followed by a tetrabutylammonium fluoride (B91410) (TBAF)-promoted 5-endo-dig cyclization to form the indole rings. umich.edu This sequence demonstrates how the C7-halogen can be leveraged to build complex, multi-indole structures.

Table 3: Examples of Intramolecular Cyclization Involving 7-Bromoindoles

| Substrate | Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| N-allyl-7-bromoindoles | Intramolecular Heck Reaction | Palladium Catalyst | Pyrroloquinolines | researchgate.netchempedia.info |

| N-acryloyl-7-bromoindolines | Intramolecular Heck Reaction | Palladium(II) acetate (B1210297) / PPh₃ | 6-endo cyclization product | acs.org |

| N-(but-3'-ene)-7-bromoindole | Radical Cyclization | Bu₃SnH, AIBN | Fused ring system | lookchem.com |

| bis-Benzyl(2-alkynyl-5-bromo)carbamates | 5-endo-dig Cyclization | TBAF | Bis-indoles | umich.edu |

Green Chemistry Considerations in the Synthesis of Halogenated Indoles

The synthesis of halogenated organic compounds, including indoles, traditionally relies on reagents and solvents that pose environmental and safety concerns. In response, significant efforts have been made to develop greener synthetic alternatives. frontiersin.org

A notable advancement is the development of an oxone-halide system for the chlorination and bromination of indoles. organic-chemistry.orgacs.org This method utilizes an in situ-generated reactive halogenating species from the combination of oxone (a potassium triple salt) and a simple halide salt (e.g., NaCl, KBr). acs.org This approach is environmentally friendly as it avoids the use of stoichiometric halogenating agents like N-bromosuccinimide (NBS) and eliminates the generation of toxic organic byproducts derived from such oxidants. acs.orgacs.org The reaction proceeds under mild conditions, and acetonitrile (B52724) has been identified as an effective solvent. organic-chemistry.org

Another key aspect of green chemistry is the use of enzymatic catalysis. Halogenase enzymes offer a highly attractive alternative to traditional chemical halogenation. frontiersin.org These enzymes operate in aqueous solutions at ambient temperatures, minimizing the need for volatile organic solvents. Furthermore, they use benign halide salts as the halogen source and often exhibit excellent regioselectivity, which simplifies product purification and reduces waste. frontiersin.org

The replacement of hazardous solvents is also a priority. For instance, solvents like dimethylformamide (DMF) are being replaced with greener alternatives such as cyclopentyl methyl ether (CPME) or water-ethanol mixtures in various synthetic steps, including coupling reactions.

Indole Derivatives as Privileged Scaffolds in Drug Discovery and Development

The indole nucleus is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists due to its presence in a wide array of biologically active compounds. nih.govbiosynth.com This aromatic heterocyclic structure is a key component in various natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. nih.gov The versatility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. sci-hub.se

Indole derivatives are integral to the development of new therapeutic agents for a multitude of diseases, including cancer, microbial infections, and inflammatory conditions. biosynth.comsci-hub.seresearchgate.net The ability of the indole scaffold to mimic the structure of various protein components contributes to its wide-ranging biological potential. nih.gov Researchers have extensively explored the synthesis and biological evaluation of indole derivatives, leading to the discovery of numerous compounds with significant therapeutic promise. nih.govresearchgate.net The development of novel synthetic methodologies and computational drug design tools has further accelerated the exploration of indole-based compounds in drug discovery. nih.gov

The indole framework is considered a "privileged scaffold" because of its ability to bind to multiple biological targets with high affinity. This characteristic has led to the development of numerous indole-containing drugs for treating various conditions. sci-hub.se The continuous investigation into the structure-activity relationships of indole derivatives is crucial for designing more potent and selective therapeutic agents. researchgate.net

Structure-Activity Relationship (SAR) Studies of Halogenated Indoles

Influence of Bromine and Fluorine Substituents on Molecular Interactions and Binding Affinity

The introduction of halogen atoms, such as bromine and fluorine, onto the indole scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation can alter a compound's lipophilicity, electronic character, and metabolic stability, which in turn affects its molecular interactions and binding affinity with biological targets. vulcanchem.com

The presence of a bromine substituent on the indole ring has been shown to enhance the antiproliferative activity of certain compounds. nih.gov For instance, studies on meridianins, marine alkaloids with a brominated indole nucleus, revealed that bromine substitution at specific positions is important for their kinase inhibitory and antiproliferative activities. nih.gov Similarly, the bromine at position 5 of the indole nucleus in aplicyanins, another group of marine natural products, strongly favors antiproliferative activity. nih.gov The electron-withdrawing nature of bromine can enhance the electrophilic reactivity of the indole ring and influence binding interactions within biological systems.

Fluorine substitution, particularly the difluoromethyl group, is a common strategy in medicinal chemistry to increase lipophilicity and metabolic stability. In the context of indole derivatives, the incorporation of a 4,6-difluoro substitution was chosen in one study to increase lipophilicity, which could potentially enhance the uptake of the compounds by tumor cells and lead to improved antitumor activity without significantly impacting drug-like properties. nih.gov The replacement of metabolically susceptible methyl groups with more resistant dihalo groups, while conferring similar lipophilicity, has been a successful strategy in developing potent antitubercular indole derivatives. rsc.org The unique electronic and steric properties imparted by bromine and fluorine substituents make halogenated indoles versatile intermediates in organic synthesis and drug discovery.

Positional Effects of Halogens on Pharmacological Properties

The position of halogen substituents on the indole ring plays a critical role in determining the pharmacological properties of the resulting derivatives. Structure-activity relationship (SAR) studies have consistently demonstrated that the location of bromine and fluorine atoms can dramatically alter the biological activity of halogenated indoles.

For example, in a study of brominated indoles derived from the marine mollusc Dicathais orbita, the position of the bromine atom on the isatin (B1672199) benzene ring significantly affected anti-inflammatory activity, with the order of potency being 5-Br > 6-Br > 7-Br. mdpi.com This indicates that substitution at the C5 position is most favorable for this particular activity. Similarly, research on meridianin analogues has shown that bromine substitution at position 7 and a hydroxyl group at position 4 result in the best inhibitory activity against cyclin-dependent kinases 1 and 5 (CDK1 and CDK5). nih.gov A single bromine substitution at either position 5 or 6 of the indole ring also leads to a considerable improvement in potency. nih.gov

In the context of antivirulence activity against Vibrio campbellii, halogen substitution at position 7 of the indole ring was found to be highly effective. vliz.beasm.org Specifically, 7-fluoroindole, 7-iodoindole, and 7-chloroindole (B1661978) have been reported to affect bacterial virulence factors. vliz.beasm.org These findings underscore the importance of the positional effects of halogens in modulating the pharmacological profile of indole derivatives. The strategic placement of halogen atoms can be exploited to optimize the potency and selectivity of these compounds for various therapeutic targets.

Exploration of Diverse Therapeutic Potentials

Anticancer Activities and Associated Mechanisms of Action

Halogenated indole derivatives have emerged as a promising class of compounds with significant anticancer potential. researchgate.net The indole scaffold itself is a key structural motif in many anticancer agents, and the addition of halogens can enhance their efficacy. sci-hub.se

Research has shown that brominated indoles, in particular, exhibit notable antiproliferative activity. nih.gov For instance, certain marine-derived brominated indoles have demonstrated cytotoxic effects against various cancer cell lines. nih.gov The position of the bromine atom on the indole ring is a critical determinant of this activity, with substitutions at the C5 and C6 positions often leading to increased potency. mdpi.com

Difluorinated indole derivatives have also been investigated for their antitumor properties. A study on 4,6-difluoro-1H-indole-2-carboxamides revealed significant inhibitory activities against the viability and proliferation of pediatric glioblastoma cells. nih.gov The increased lipophilicity conferred by the difluoro substitution is thought to enhance the uptake of these compounds by tumor cells, contributing to their improved anticancer profile. nih.gov

The mechanisms through which these halogenated indoles exert their anticancer effects are varied and can involve the inhibition of key cellular targets. One such target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition can lead to the suppression of tumor growth and proliferation. Several indole derivatives have been developed as EGFR inhibitors.

A novel series of pan-HER inhibitors bearing an N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold demonstrated potent EGFR inhibition. nih.gov Preliminary structure-activity relationship (SAR) studies indicated that the incorporation of a 1H-indol-5-amine at the 4-position of the quinazoline (B50416) core resulted in sub-nanomolar IC50 values. nih.gov Further optimization revealed that the introduction of a small, lipophilic bromine atom at the C3 position of the indole moiety was beneficial for activity. nih.gov

The following table provides examples of indole derivatives and their reported EGFR inhibitory activity:

| Compound | Target | IC50 (nM) | Cell Line |

| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivative | EGFR | <1 | Not Specified |

| 6,7-disubstituted 4-anilino-quinazoline derivative | EGFRwt | 20.72 | A431 |

| (2-Bromo-phenyl)-4-amino-quinazoline derivative with N-Boc glycine | EGFR | 3.2 | Not Specified |

This table is for illustrative purposes and includes data for various indole derivatives to highlight their potential as EGFR inhibitors. The specific activity of this compound derivatives as EGFR inhibitors requires further dedicated research.

The development of halogenated indole derivatives as EGFR inhibitors represents a promising avenue for anticancer drug discovery. Further investigation into the SAR of compounds like this compound is warranted to explore their potential in this therapeutic area.

Tubulin Targeting and Cell Proliferation Inhibition

There is no specific information available in the reviewed scientific literature regarding the activity of this compound derivatives as tubulin targeting agents or their effects on cell proliferation inhibition. The indole core is found in many compounds that inhibit tubulin polymerization, a key mechanism in anticancer therapy. ambeed.comsigmaaldrich.com However, studies specifically evaluating the 7-bromo-4,5-difluoro substitution pattern on this activity have not been identified.

Dual Inhibition of Apoptotic Proteins (e.g., Bcl-2, Mcl-1)

No published research could be found that investigates this compound derivatives as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. The inhibition of these proteins is a significant strategy in cancer therapy. nih.govjmchemsci.comguidechem.com While some 1-phenyl-1H-indole derivatives have been identified as dual Bcl-2/Mcl-1 inhibitors, data for the specific compound is not available. nih.gov

Modulation of Key Inflammatory Pathways (e.g., NF-κB, COX-2)

Specific studies detailing the modulation of key inflammatory pathways such as NF-κB and COX-2 by this compound derivatives are not present in the available literature. Indole derivatives, in general, have been investigated for their anti-inflammatory properties, including the inhibition of COX-2. For instance, research on 7-bromo-5-chloro-1H-indole has explored its potential for COX-2 inhibition. However, data specific to the 7-bromo-4,5-difluoro analog is absent.

Antimicrobial and Antiviral Properties

There is a lack of specific studies on the antimicrobial and antiviral properties of this compound. The broader class of halogenated indoles has shown promise in these areas. For example, derivatives of 7-bromo-2-(difluoromethyl)-1H-indole have demonstrated antimicrobial activity. Similarly, various indole derivatives have been explored for antiviral applications, including against influenza and HIV, but specific data for this compound is not documented.

Inhibition of Bacterial Cystathionine (B15957) γ-Lyase (CGL)

No scientific reports were identified that assess the inhibitory activity of this compound against bacterial cystathionine γ-lyase (CGL). Research into CGL inhibitors has focused on other substituted bromoindoles, such as derivatives of 6-bromoindole, which have been shown to potentiate the effects of antibiotics.

Development as Anti-tubercular Agents (e.g., DprE1 inhibitors)

While the indole scaffold is a key component in the development of anti-tubercular agents, including inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), there is no specific mention of this compound in this context in the reviewed literature. Research has highlighted other fluorinated indole derivatives, such as N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide, as potential anti-tubercular compounds.

Anti-inflammatory Potential

Specific research detailing the anti-inflammatory potential of this compound is not available in the public domain. The anti-inflammatory activity of indole derivatives is a broad area of research, with some compounds showing effects comparable to standard anti-inflammatory drugs. nih.gov However, studies have not specifically focused on the 7-bromo-4,5-difluoro substitution pattern.

Research into Metabolic and Neurodegenerative Disease Interventions

The indole scaffold is a cornerstone in the development of therapeutic agents, with research increasingly focused on its derivatives for managing metabolic and neurodegenerative disorders. The urgency for effective treatments for conditions like Alzheimer's disease (AD) and diabetes has propelled the investigation of indole-based compounds. mdpi.comgoogle.com

In the realm of neurodegenerative diseases, particularly Alzheimer's, indole derivatives have been synthesized and evaluated for their potential to modulate key pathological targets. mdpi.com For instance, certain indole-based compounds have demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the cholinergic hypothesis of AD. jchr.org Specifically, a series of synthesized indole compounds showed inhibitory concentrations (IC50) against AChE and BuChE in the nanomolar range, from 27.54 to 89.12 nM and 36.85 to 80.44 nM, respectively. jchr.org

Furthermore, monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters, are also targets for anti-AD drug design. One indole derivative exhibited potent inhibition against both MAO-A and MAO-B with IC50 values of 0.34 μM and 0.23 μM, respectively. jchr.org This compound also significantly suppressed the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD, with an IC50 value of 8.4 μM. jchr.org Other 2-arylidine derivatives of an indole-fused thiazolopyrimidine system have shown significant and selective inhibition of MAO-B, with the most potent compounds displaying IC50 values as low as 0.10 μM and 0.13 μM. jchr.org

A closely related compound, 7-Bromo-2-(difluoromethyl)-1H-indole, has been specifically investigated for its neuroprotective properties. In vitro studies demonstrated its ability to shield neuronal cells from damage induced by oxidative stress, suggesting that modifications at the C2 position of the indole ring could yield promising candidates for treating neurodegenerative diseases like Alzheimer's. The substitution of a phenol (B47542) group with an indole moiety in certain molecules has been shown to improve hydrogen bonding with the BACE1 enzyme, a key target in AD therapy. nih.gov

The therapeutic potential of indole derivatives also extends to metabolic diseases like diabetes. Cyclin-dependent kinase 5 (Cdk5) has been identified as a potential therapeutic target for both neurodegenerative diseases and diabetes mellitus. google.com This highlights a potential mechanistic link for the dual application of certain indole-based inhibitors.

Table 1: Inhibitory Activity of Select Indole Derivatives in Neurodegenerative Disease Models

| Compound/Derivative Class | Target Enzyme(s) | IC50 Value(s) | Reference |

|---|---|---|---|

| Indole-based compounds | AChE | 27.54 - 89.12 nM | jchr.org |

| BuChE | 36.85 - 80.44 nM | jchr.org | |

| Indole derivative (Compound 6) | MAO-A | 0.34 μM | jchr.org |

| MAO-B | 0.23 μM | jchr.org | |

| Aβ Aggregation | 8.4 μM | jchr.org | |

| 2-arylidine derivatives (Compounds 11 & 12) | MAO-B | 0.13 μM & 0.10 μM | jchr.org |

Other Emerging Pharmacological Effects of Indole Derivatives

The versatile structure of the indole nucleus allows it to mimic protein structures, making it a privileged scaffold in drug discovery. jchr.org This has led to the exploration of a wide spectrum of pharmacological activities beyond metabolic and neurodegenerative diseases. jchr.orgpcbiochemres.com

Indole derivatives have demonstrated significant potential in the following areas:

Anticancer Activity : The indole framework is present in numerous anticancer agents. pcbiochemres.comsci-hub.se For example, 2,4-thiazolidinedione (B21345) substituted indole derivatives have been evaluated against human breast (MCF-7) and prostate (PC3) cancer cell lines. sci-hub.se One such compound showed an IC50 value of 5 µM against PC3 cells. sci-hub.se Another indole derivative demonstrated significant activity against the T47D breast cancer cell line with an IC50 value of 1.93 μM, which was more potent than the control drug, doxorubicin (B1662922) (4.61 μM). sci-hub.se

Antimicrobial and Antiviral Activity : The indole moiety is a key component in compounds with antimicrobial properties. pcbiochemres.com 7-Bromo-2-(difluoromethyl)-1H-indole has shown notable efficacy against various bacterial strains, marking it as a potential lead for new antibiotics. Furthermore, indole derivatives have been investigated for their antiviral effects, including against HIV. jchr.orgpcbiochemres.com

Anti-inflammatory Effects : Indomethacin, an indole-containing drug, has been used as a non-steroidal anti-inflammatory drug (NSAID) for decades. rsc.org Other indole derivatives have also been explored for their anti-inflammatory properties. mdpi.com

Anticonvulsant Activity : Researchers have synthesized and tested indole derivatives for their effectiveness against seizures. jchr.orgsci-hub.se Structure-activity relationship (SAR) studies have indicated that specific substitutions, such as a chloro group on an attached phenyl ring, are favorable for anticonvulsant activity. sci-hub.se

The broad utility of indole derivatives is further underscored by their application as antimalarial, antifungal, and antidepressant agents. jchr.org

Preclinical and Clinical Relevance of Indole-Based Compounds in Drug Candidates

The extensive research into the pharmacological properties of indole derivatives has translated into the development of numerous drug candidates, some of which have progressed to preclinical and clinical trials. jchr.orgnih.gov The indole nucleus is present in many approved therapeutic agents, highlighting its clinical significance. mdpi.com

A notable example of an indole-based compound in clinical development is LX-039, a novel oral selective estrogen receptor degrader (SERD). nih.gov This compound, which emerged from the optimization of an indole series, has demonstrated profound anti-tumor activity and favorable pharmacokinetic properties in preclinical studies. nih.gov LX-039 is currently undergoing clinical trials for the treatment of ER-positive breast cancer (NCT04097756). nih.gov

In the infectious disease space, Cipargamin, which features an indolyl scaffold, was identified as a potent protein synthesis inhibitor in Plasmodium falciparum and has advanced to preclinical trials as a potential antimalarial drug. mdpi.com

The journey of indole-based compounds from laboratory synthesis to clinical application underscores the therapeutic importance of this heterocyclic scaffold. While many new derivatives show promise in early-stage research, further preclinical and clinical data are necessary to confirm their efficacy and establish them as viable drug candidates. jchr.org The presence of indole-containing drugs in the market for various conditions—including cancer, hypertension, and depression—validates the continued interest and investment in this chemical class. nih.gov

Table 2: Examples of Indole-Based Compounds in Preclinical/Clinical Development

| Compound | Therapeutic Area | Development Stage | Mechanism of Action | Reference |

|---|---|---|---|---|

| LX-039 | ER-Positive Breast Cancer | Clinical Trial (NCT04097756) | Oral Selective Estrogen Receptor Degrader (SERD) | nih.gov |

| Cipargamin | Malaria | Preclinical Trial | Protein Synthesis Inhibitor in P. falciparum | mdpi.com |

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) would be a powerful tool to theoretically model and predict the behavior of this compound at the molecular level. Such studies would involve optimizing the molecule's geometry to find its most stable conformation and then calculating a wide range of its properties.

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gaps, Electron Affinity, Ionization Energy)

A fundamental aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. From the energies of HOMO and LUMO, other key electronic properties such as electron affinity (the ability to accept an electron) and ionization potential (the energy required to remove an electron) could be calculated to further characterize its electronic nature.

Hypothetical Data Table for Electronic Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Ionization Energy | Data Not Available |

Non-Linear Optical (NLO) Properties

Computational analysis could also predict the Non-Linear Optical (NLO) properties of this compound. NLO materials are of great interest for applications in optoelectronics and photonics. DFT calculations could determine the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. A high β value would suggest potential for use in technologies like frequency conversion or optical switching.

Hypothetical Data Table for NLO Properties

| Parameter | Predicted Value (a.u.) |

|---|

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution around the this compound molecule. This map uses a color scale to indicate regions of negative and positive electrostatic potential. Electron-rich areas, susceptible to electrophilic attack, would be colored in shades of red, while electron-deficient regions, prone to nucleophilic attack, would appear in shades of blue. This provides a powerful predictive tool for understanding how the molecule would interact with other reagents.

Fukui Function and Reactivity Descriptors

To gain a more quantitative understanding of reactivity, Fukui functions could be calculated. These functions identify which atoms in the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. By analyzing the values of the Fukui function at different atomic sites, one could pinpoint the most reactive centers within the this compound structure, offering a more refined view of its chemical behavior than MEP analysis alone.

Wave Functional Properties (e.g., Localized Orbital Locator (LOL), Electron Localization Function (ELF))

Analysis using the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) would provide detailed insight into the nature of chemical bonding within the molecule. These methods map the electron localization in a molecule, clearly distinguishing between covalent bonds, lone pairs of electrons, and atomic cores. This would be particularly useful for understanding the influence of the bromine and fluorine substituents on the electronic structure of the indole ring system.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, both within a single molecule (intramolecular) and between molecules (intermolecular). For this compound, NCI analysis could reveal how the fluorine and bromine atoms participate in these weak interactions, which are crucial for understanding its crystal packing and interactions with biological targets.

Molecular Modeling and Docking Studies for Drug Discovery

Computational methods are integral to modern drug discovery, allowing for the rapid assessment of small molecules like this compound for their therapeutic potential. Through molecular modeling and docking studies, researchers can predict how a compound will interact with biological targets, screen it against vast libraries of proteins, and evaluate its drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing.

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the target protein or enzyme). This prediction is crucial for understanding the potential mechanism of action. For halogenated indoles, docking studies are frequently employed to elucidate their interactions with specific molecular targets. mdpi.com

While direct docking studies for this compound are not extensively published, research on closely related difluoro-indole derivatives provides significant insight into its potential interactions. For instance, a 5,7-difluoroindole (B1306068) derivative, identified as a potent influenza inhibitor, was studied for its interaction with the polymerase basic protein 2 (PB2) subunit of the influenza A virus. nih.govresearchgate.net The crystal structure of this analog (compound 11a) bound to the PB2 cap-binding domain revealed specific molecular interactions that are critical for its inhibitory activity. nih.govresearchgate.net These studies serve as a powerful predictive model for how this compound might bind to similar targets. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's binding pocket. researchgate.net

Table 1: Predicted Ligand-Target Interactions for a 5,7-Difluoroindole Analog with Influenza PB2 (Based on data from a closely related derivative, representing a predictive model for this compound)

| Interacting Residue | Interaction Type | Potential Role in Binding |

| Lys376 | Hydrogen Bond | Anchors the ligand within the binding site. |

| Ser337 | Hydrogen Bond | Provides additional stability to the ligand-protein complex. |

| Phe404 | π-π Stacking | Engages in hydrophobic interactions with the indole ring system. |

| Val407 | Hydrophobic Interaction | Contributes to the overall binding affinity by interacting with the ligand's core structure. |

| Arg361 | Cation-π Interaction | Forms an electrostatic interaction with the electron-rich indole ring. |

This table is a predictive representation based on published data for a structurally similar 5,7-difluoroindole inhibitor of influenza PB2. researchgate.net

In Silico Screening for Pharmacological Activity and Specific Enzyme Inhibition

In silico screening involves the use of computational algorithms to search large databases of biological targets to identify potential binding partners for a given compound. This approach allows for the rapid identification of potential therapeutic applications. For this compound, its structural features suggest several potential activities that can be explored through computational screening.

Indole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities. nih.gov Specifically, difluoro-indole scaffolds have been identified as promising cores for inhibitors of specific enzymes crucial for pathogen survival.

Anti-influenza Activity: Research into novel influenza inhibitors has identified 7-fluoro-substituted indoles as effective bioisosteres for other inhibitor classes. nih.gov A 5,7-difluoroindole derivative was found to be a potent and metabolically stable inhibitor of the influenza PB2 protein, which is essential for viral replication. nih.govresearchgate.net This makes the this compound scaffold a prime candidate for screening against viral polymerases.

Anti-tubercular Activity: Various indole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis (M. tb) enzyme MmpL3. nih.govnih.gov MmpL3 is a transporter essential for building the mycobacterial cell wall, making it a key anti-tubercular drug target. mdpi.comacs.org The presence of di-halo substitutions on the indole core has been shown to enhance activity. rsc.org Consequently, this compound serves as a valuable scaffold for in silico screening against MmpL3 to explore potential anti-tubercular agents. nih.govacs.org

Table 2: Potential Pharmacological Activities and Enzyme Targets for In Silico Screening

| Predicted Pharmacological Activity | Specific Enzyme Target | Rationale for Screening |

| Anti-influenza | Polymerase Basic Protein 2 (PB2) | Structural similarity to known 5,7-difluoroindole PB2 inhibitors. nih.govresearchgate.net |

| Anti-tubercular | Mycobacterial Membrane Protein Large 3 (MmpL3) | Difluoro-indole core is a feature of known MmpL3 inhibitors. nih.govacs.org |

| Anticancer | Various Kinases, Tubulin | Indole is a "privileged structure" known to interact with multiple cancer-related targets. researchgate.net |

Assessment of Drug Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. Computational tools are widely used to predict these properties, collectively known as ADMET, early in the drug discovery process. researchgate.netresearchgate.net

Drug Likeness and Lipinski's Rule of Five: Drug likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. Lipinski's rule of five is a widely used guideline to assess drug likeness. drugbank.comscfbio-iitd.res.in It states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

Table 3: Predicted Drug Likeness Profile for this compound

| Property | Predicted Value | Lipinski's Rule (Threshold) | Compliance |

| Molecular Weight | 248.04 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 (from the -NH group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from the two Fluorine atoms) | ≤ 10 | Yes |

| log P (Octanol/Water Partition Coefficient) | ~3.1 | ≤ 5 | Yes |

Values are calculated based on the chemical structure of this compound. The compound complies with all parameters of Lipinski's rule of five, suggesting good potential for oral bioavailability.

In Silico ADMET Prediction: Beyond simple rules, sophisticated computational models predict a compound's ADMET profile. researchgate.net These models use a molecule's structure to estimate its behavior in the body, such as its ability to be absorbed through the gut wall, its distribution into tissues, its metabolic stability, and its potential for toxicity. researchgate.net Key parameters assessed include permeability (e.g., Caco-2 cell model), interaction with cytochrome P450 (CYP) enzymes responsible for metabolism, potential for cardiac toxicity (hERG inhibition), and mutagenicity (Ames test). researchgate.netresearchgate.net

Table 4: Key Parameters for In Silico ADMET Assessment

| ADMET Parameter | Significance in Drug Discovery |

| Absorption | |

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that can limit drug absorption and distribution. |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. |

| Metabolism | |

| CYP450 Enzyme Inhibition (e.g., 1A2, 2C9, 2D6, 3A4) | Predicts potential for drug-drug interactions. |

| Excretion | |

| Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential for altered renal clearance of drugs. |

| Toxicity | |

| hERG Inhibition | A key indicator for potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. |

This table outlines the standard parameters evaluated in a comprehensive in silico ADMET study. Specific predicted values for this compound would require dedicated computational analysis.

Advanced Spectroscopic and Structural Characterization in Research on 7 Bromo 4,5 Difluoro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei. jchps.com For halogenated indoles, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete and definitive structural assignment. umn.eduhyphadiscovery.com

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. slideshare.net In the case of 7-Bromo-4,5-difluoro-1H-indole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring. The proton attached to the nitrogen (H-1) typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to its acidic nature. The protons on the pyrrole (B145914) ring (H-2, H-3) and the benzene (B151609) ring (H-6) will exhibit characteristic chemical shifts and coupling patterns influenced by the adjacent electronegative fluorine and bromine atoms.

The electron-withdrawing nature of the fluorine and bromine substituents is expected to deshield nearby protons, shifting their signals to higher chemical shift values (downfield). modgraph.co.uk Furthermore, the fluorine atoms at positions 4 and 5 will introduce complex splitting patterns (spin-spin coupling) to the signal of the adjacent H-6 proton, resulting in a doublet of doublets or a more complex multiplet. The H-2 and H-3 protons on the five-membered ring are also expected to show characteristic shifts. rsc.org

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | > 10.0 | Broad Singlet (br s) | N/A |

| H-2 | ~7.3 - 7.6 | Triplet or Doublet of doublets (t or dd) | JH2-H3, JH2-H1 |

| H-3 | ~6.5 - 6.8 | Triplet or Doublet of doublets (t or dd) | JH3-H2, JH3-H1 |

| H-6 | ~7.2 - 7.5 | Doublet of doublets (dd) | JH6-F5, JH6-F4 |

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the indole ring. The chemical shifts of these carbons are significantly influenced by the attached halogens. The carbons directly bonded to the fluorine atoms (C-4 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), which can be a key diagnostic feature. These signals will appear as doublets. Carbons that are two or three bonds away will show smaller ²JC-F and ³JC-F couplings, respectively. The carbon atom attached to bromine (C-7) will also be shifted downfield, although the effect is typically less pronounced than that of fluorine.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~120 - 125 | Singlet or small multiplet | - |

| C-3 | ~100 - 105 | Singlet or small multiplet | - |

| C-3a | ~125 - 130 | Doublet of doublets (dd) | ²JC3a-F4, ³JC3a-F5 |

| C-4 | ~145 - 155 | Doublet (d) | ¹JC4-F4 (~240-260 Hz) |

| C-5 | ~140 - 150 | Doublet (d) | ¹JC5-F5 (~240-260 Hz) |

| C-6 | ~110 - 115 | Doublet of doublets (dd) | ²JC6-F5, ³JC6-F4 |

| C-7 | ~100 - 105 | Singlet or small multiplet | - |

| C-7a | ~130 - 135 | Doublet (d) | ³JC7a-F4 |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and direct tool for characterizing this compound. nih.gov This technique is highly sensitive and provides information exclusively about the fluorine nuclei. The spectrum is expected to show two distinct signals, one for the fluorine at C-4 and one for the fluorine at C-5, as they are in different chemical environments. These signals will likely appear as doublets due to coupling with each other (³JF-F). Further coupling to adjacent protons, such as H-6, can lead to more complex splitting patterns (doublet of doublets). The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique invaluable for confirming the substitution pattern of fluorinated aromatic compounds. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₄BrF₂N), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact monoisotopic mass of approximately 230.9495 Da. uni.lu

A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will display two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity (~1:1 ratio). youtube.com This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

Electron impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways for indoles include the loss of small neutral molecules. The analysis of these fragment ions provides corroborating evidence for the indole core structure.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~231 | Molecular ion peak (containing ⁷⁹Br) |

| [M+2]⁺ | ~233 | Isotopic molecular ion peak (containing ⁸¹Br) |

| [M-HCN]⁺ | ~204 / 206 | Loss of hydrogen cyanide from the pyrrole ring |

| [M-Br]⁺ | ~152 | Loss of the bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. montclair.edu

The most prominent feature is expected to be the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain several bands corresponding to the C=C stretching vibrations of the aromatic and pyrrole rings. researchgate.net The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹, providing further evidence for the presence of these halogen substituents.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak |

| Aromatic C=C Ring Stretch | 1400 - 1650 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-known chromophore that exhibits characteristic absorption bands in the UV region. core.ac.uk Typically, indoles show two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. nih.govrsc.org

For this compound, the presence of the halogen substituents, which act as auxochromes, is expected to influence the position and intensity of these absorption maxima. Electron-withdrawing groups like halogens can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. core.ac.uknih.gov The spectrum would likely show a strong absorption maximum (λmax) in the range of 270-300 nm. The exact position of λmax is sensitive to the solvent used, with more polar solvents often causing shifts in the absorption bands. core.ac.uk

| Transition | Expected λmax (nm) | Solvent Dependence |

|---|---|---|

| ¹Lₐ Band (π→π) | ~270 - 290 | Sensitive to solvent polarity |

| ¹Lₑ Band (π→π) | ~280 - 300 | Less sensitive to solvent polarity |

X-ray Crystallography and Solid-State Analysis

The precise arrangement of atoms and molecules in a crystal lattice is fundamental to a compound's physical and chemical properties. For halogenated indoles, including derivatives of this compound, solid-state analysis offers a detailed picture of the forces at play.

Single Crystal X-ray Diffraction for Absolute Structure Determination

In studies of related bromo-substituted indole derivatives, SC-XRD has been instrumental. For instance, the analysis of 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate (B81430) confirmed its molecular structure, revealing key interatomic distances and the spatial arrangement of its constituent parts. mdpi.com Similarly, the crystal structure of 7-Bromo-1H-indole-2,3-dione was elucidated, showing a near-planar molecule with specific bond lengths and angles. researchgate.net While specific crystallographic data for this compound is not detailed in the provided search results, the application of SC-XRD to its derivatives underscores the power of this technique in providing foundational structural data.

Table 1: Representative Crystallographic Data for a Bromo-Indole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9531 (3) |

| b (Å) | 6.0469 (2) |

| c (Å) | 15.9963 (6) |

| β (°) | 94.131 (2) |

| Volume (ų) | 766.52 (5) |

| Z | 4 |

Note: Data presented is for 7-Bromo-1H-indole-2,3-dione as a representative example. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Beyond individual molecular structures, understanding how molecules interact with each other in the solid state is crucial. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, researchers can identify and analyze various close contacts, such as hydrogen bonds and π–π stacking.

Key interactions identified in related structures include:

Hydrogen Bonding: In the crystal structure of 7-Bromo-1H-indole-2,3-dione, molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net

Halogen Bonding: Intermolecular Br⋯O close contacts have been observed, linking the hydrogen-bonded dimers into infinite chains. researchgate.net